molecular formula C20H20N2O4 B1676759 Moschamine CAS No. 193224-22-5

Moschamine

Cat. No.: B1676759
CAS No.: 193224-22-5
M. Wt: 352.4 g/mol
InChI Key: WGHKJYWENWLOMY-XVNBXDOJSA-N
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Description

N-Feruloylserotonin is an alkaloid and polyphenol found in safflower seeds. Chemically, it is an amide formed between serotonin and ferulic acid. This compound has garnered attention due to its in vitro anti-atherogenic activity and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Feruloylserotonin can be synthesized through the reaction of serotonin with ferulic acid. The biosynthetic pathway involves the enzyme serotonin N-hydroxycinnamoyltransferase, which transfers hydroxycinnamic acids to serotonin from hydroxycinnamoyl-CoA esters .

Industrial Production Methods

High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Feruloylserotonin from safflower seed meal. This method involves a two-phase solvent system composed of chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1:1:1 .

Chemical Reactions Analysis

Types of Reactions

N-Feruloylserotonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its functional modifications and applications.

Common Reagents and Conditions

Common reagents used in the reactions of N-Feruloylserotonin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of N-Feruloylserotonin depend on the type of reaction. For instance, oxidation reactions may yield quinones, while reduction reactions may produce reduced amides.

Comparison with Similar Compounds

N-Feruloylserotonin is often compared with other serotonin derivatives, such as N-(p-coumaroyl)serotonin. Both compounds are found in safflower seeds and exhibit strong antioxidant and anti-inflammatory properties . N-Feruloylserotonin is unique in its specific molecular interactions and pathways, making it a distinct candidate for various therapeutic applications.

List of Similar Compounds

  • N-(p-Coumaroyl)serotonin
  • 5-Hydroxytryptamine derivatives
  • Feruloylserotonin-5-O-β-D-glucoside

N-Feruloylserotonin stands out due to its potent antioxidant activity and its potential in treating atherosclerosis and neurodegenerative diseases .

Properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172925
Record name N-Feruloyl serotonin
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moschamine
Source Human Metabolome Database (HMDB)
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CAS No.

193224-22-5, 68573-23-9
Record name Feruloylserotonin
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Record name N-Feruloyl serotonin
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Record name TRYPTAMINE, N-FERULOYL
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Record name N-Feruloyl serotonin
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Record name N-Feruloyl Serotonin
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Record name N-FERULOYL SEROTONIN
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Melting Point

115 - 117 °C
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Feruloylserotonin?

A1: N-Feruloylserotonin has the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol.

Q2: What are the key spectroscopic characteristics of N-Feruloylserotonin?

A2: N-Feruloylserotonin can be characterized using various spectroscopic techniques. Key data includes: * 1H NMR: Distinct signals for aromatic protons, olefinic protons of the feruloyl moiety, and those characteristic of the serotonin unit. * 13C NMR: Signals corresponding to carbonyl carbons, aromatic carbons, olefinic carbons, and those typical of the serotonin structure. [, , , , , , ]

Q3: Are there different isomers of N-Feruloylserotonin?

A3: Yes, N-Feruloylserotonin exists as both cis and trans isomers due to the double bond in the feruloyl moiety. These isomers, cis-N-Feruloylserotonin and trans-N-Feruloylserotonin, have been identified and characterized. [, , , ]

Q4: Where is N-Feruloylserotonin naturally found?

A4: N-Feruloylserotonin is found in various plant species, particularly in the seeds of safflower (Carthamus tinctorius L.). It is also present in cornflower oil and several Centaurea species. [, , , , , , , , , , , , ]

Q5: What are the notable biological activities of N-Feruloylserotonin?

A5: N-Feruloylserotonin demonstrates a range of biological activities, including:* Antioxidant: It exhibits potent free radical scavenging properties, protecting against oxidative stress and lipid peroxidation. [, , , , , , , , , , , ]* Anti-inflammatory: It can attenuate inflammation by inhibiting the production of inflammatory mediators like reactive oxygen species, nitric oxide, and prostaglandin E2. [, , , , ]* Anti-atherogenic: Studies suggest potential benefits in preventing atherosclerosis by inhibiting low-density lipoprotein (LDL) oxidation and reducing atherosclerotic lesion formation. [, , ]* Anti-proliferative/Cytotoxic: It shows potential to inhibit the growth of certain cancer cell lines. [, ]

Q6: How does N-Feruloylserotonin exert its anti-inflammatory effects?

A6: N-Feruloylserotonin can inhibit the production of inflammatory mediators like reactive oxygen species, nitric oxide, and prostaglandin E2. Research suggests that it may achieve this by stimulating sirtuin 1 (SIRT1), subsequently promoting forkhead box protein O1 (FOXO1) activity and suppressing nuclear factor-kappa B (NF-κB) signaling pathways. [, , , ]

Q7: Does N-Feruloylserotonin interact with serotonin receptors?

A7: While N-Feruloylserotonin is a serotonin derivative, research suggests its effects may not solely be mediated through direct interaction with serotonin receptors. One study indicated it might suppress cAMP formation by binding to 5-HT1 receptors, but further research is needed to confirm this interaction and its significance. []

Q8: How does N-Feruloylserotonin impact adipogenesis?

A8: Studies have shown that N-Feruloylserotonin can inhibit the differentiation of preadipocytes into mature adipocytes, suggesting potential applications in addressing obesity. []

Q9: Are there any potential therapeutic applications for N-Feruloylserotonin in neurodegenerative diseases?

A9: While still under investigation, preliminary cell-based studies indicate N-Feruloylserotonin might offer protection against neuronal damage caused by oxidative stress, a key factor in neurodegenerative diseases. []

Q10: Does N-Feruloylserotonin have potential for treating rheumatoid arthritis?

A10: Research in a rat model of adjuvant-induced arthritis showed that N-Feruloylserotonin could reduce inflammation and attenuate the expression of inflammatory markers in the liver and spleen. This suggests it might have potential as a therapeutic agent for rheumatoid arthritis. []

Q11: What is known about the bioavailability and metabolism of N-Feruloylserotonin?

A11: Oral bioavailability of N-Feruloylserotonin has been demonstrated in mice, with both intact and conjugated metabolites detected in plasma. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q12: Can N-Feruloylserotonin be chemically modified to potentially enhance its properties?

A12: Yes, studies have explored the deglucosidation of N-Feruloylserotonin glucoside using enzymes like beta-D-glucosidase. This modification could potentially impact its bioavailability and bioactivity. []

Q13: Does the structure of N-Feruloylserotonin provide insights into its activity?

A13: The structure of N-Feruloylserotonin, particularly the presence of the feruloyl moiety, likely contributes to its antioxidant properties. The phenolic hydroxyl groups in the feruloyl group are known to act as potent free radical scavengers. [, , , , ]

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